N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
Description
N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a structurally complex scaffold. Its core features include:
- Oxazolidine ring: A five-membered heterocycle with a sulfonyl group at the 3-position, substituted by a 4-bromophenyl moiety.
- Oxalamide backbone: The N1 and N2 positions are linked to distinct substituents:
- N1: A methyl group attached to the oxazolidine ring.
- N2: A 3,4-dimethoxyphenethyl group, providing aromatic and electron-rich properties.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O7S/c1-31-18-8-3-15(13-19(18)32-2)9-10-24-21(27)22(28)25-14-20-26(11-12-33-20)34(29,30)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNNJUCKPRZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxazolidin Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidin ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl sulfonyl chloride.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxalamide moiety to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidin ring and bromophenyl group can play crucial roles in binding to the target, while the oxalamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Observations
Heterocyclic Moieties: Thiazole-containing compounds (e.g., 14, 22) show antiviral activity, whereas oxazolidine/sulfonyl hybrids (target) may favor enzyme inhibition due to conformational rigidity .
Pharmacokinetic Properties :
- Bioavailability : Compounds like S336 exhibit poor oral bioavailability (<10%), likely due to rapid metabolism of methoxy and pyridinyl groups . The target’s sulfonyl group may reduce first-pass metabolism, enhancing stability .
- Metabolism : Oxalamides undergo hydroxylation, demethylation, and glucuronidation. The 4-bromophenylsulfonyl group in the target may slow oxidative metabolism compared to chlorophenyl or methoxybenzyl analogs .
Synthetic Complexity :
- The target compound’s oxazolidine-sulfonyl scaffold requires multi-step synthesis, contrasting with simpler amine couplings used for S336 or thiazole derivatives .
Research Implications and Gaps
- Target Specificity : Further studies are needed to confirm whether the sulfonyl-oxazolidine group confers selectivity for enzymes like SCD1 or antiviral targets.
- ADME Profiling: Comparative pharmacokinetic studies with halogenated and non-halogenated oxalamides are critical to validate metabolic stability hypotheses.
- Structure-Activity Relationship (SAR) : Systematic modification of the oxazolidine ring (e.g., replacing bromine with iodine) could optimize potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
